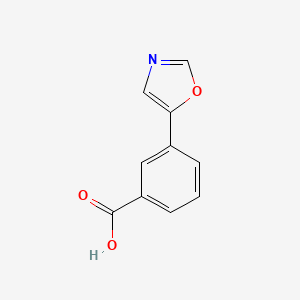

3-(1,3-oxazol-5-yl)benzoic Acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(1,3-oxazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGXRJDVOKNSCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427810 | |

| Record name | 3-(1,3-oxazol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252928-82-8 | |

| Record name | 3-(5-Oxazolyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252928-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-oxazol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-Oxazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Oxazole Heterocycles in Medicinal Chemistry and Organic Synthesis

The oxazole (B20620) ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry and organic synthesis. guidechem.comacs.orgiomcworld.com This structural motif is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. acs.orgresearchgate.net Oxazoles are considered "privileged structures" in drug discovery, as their framework allows for versatile functionalization and interaction with various biological targets. researchgate.net

The significance of oxazole heterocycles stems from their ability to engage in various non-covalent interactions with enzymes and receptors within biological systems. acs.org Their aromatic nature and the presence of heteroatoms contribute to their electronic properties and ability to form hydrogen bonds, which are crucial for molecular recognition and binding affinity. Consequently, oxazole derivatives have been successfully developed as antibacterial, antifungal, anti-inflammatory, and anticancer agents. iomcworld.comresearchgate.net

In organic synthesis, the oxazole ring serves as a versatile building block for the construction of more complex molecules. A variety of synthetic methodologies have been developed for the efficient construction of the oxazole core, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and more recent developments involving direct synthesis from carboxylic acids. scbt.commdpi.com These synthetic advancements have further fueled the exploration of oxazole-containing compounds in diverse research areas.

Contextualizing Benzoic Acid Derivatives Within Active Pharmaceutical Ingredients and Chemical Probes

Benzoic acid and its derivatives are fundamental scaffolds in the pharmaceutical industry, found in numerous active pharmaceutical ingredients (APIs) and utilized as chemical probes. icm.edu.plresearchgate.netpreprints.org The carboxylic acid group is a key functional handle that can participate in various interactions, including salt formation to improve solubility and bioavailability, and hydrogen bonding with biological targets. icm.edu.pl

The utility of benzoic acid derivatives spans a wide range of therapeutic areas. They are integral components of drugs with diuretic, analgesic, anti-inflammatory, and anticancer properties. researchgate.netpreprints.org For instance, the well-known drug aspirin (B1665792) is a benzoic acid derivative. Furthermore, the aromatic ring of benzoic acid can be readily substituted to modulate the compound's physicochemical properties and biological activity, making it a highly adaptable platform for drug design. icm.edu.pl

Beyond their role in APIs, benzoic acid derivatives are also employed as chemical probes to investigate biological processes. Their ability to interact with specific enzymes or receptors allows researchers to study the function and mechanism of these biological targets. icm.edu.pl The straightforward synthesis and modification of benzoic acid derivatives make them valuable tools in chemical biology. icm.edu.pl

The Unique Structural Features and Research Potential of 3 1,3 Oxazol 5 Yl Benzoic Acid

3-(1,3-oxazol-5-yl)benzoic acid is a hybrid molecule that combines the key features of both an oxazole (B20620) heterocycle and a benzoic acid derivative. This unique structural amalgamation provides a foundation for significant research potential. The molecule consists of a benzoic acid moiety where the oxazole ring is attached at the meta-position of the phenyl ring.

The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a heterocyclic ring system capable of various non-covalent interactions makes it a promising candidate for screening in various biological assays. Its potential as a fragment in fragment-based drug discovery is also noteworthy, where it could serve as a starting point for the development of more complex and potent inhibitors for a range of therapeutic targets. The compound is commercially available from various suppliers, facilitating its use in research and development. acs.orgscbt.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 252928-82-8 |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Appearance | Light cream solid |

| Purity | ≥97% |

(Data sourced from commercial supplier information)

Overview of Research Trajectories for Oxazole Containing Carboxylic Acids

Foundational Strategies for the Construction of the 1,3-Oxazole Ring System

The formation of the 1,3-oxazole ring is a cornerstone of synthesizing the target compound. Various strategies have been developed, each with distinct advantages and mechanistic underpinnings.

Mechanistic Pathways in Oxazole (B20620) Formation

The synthesis of oxazoles often proceeds through the formation of key intermediates followed by cyclization. One common pathway involves the generation of a nitrilium ion intermediate. For instance, the reaction of α-arylamides with triflic anhydride (B1165640) can lead to an activated amide, which upon intermolecular addition of a nitrile, forms a transient nitrilium ion that subsequently undergoes 5-endo-dig cyclization to yield the oxazole ring. nih.gov Another pathway involves the reaction of oximes with diazomethane, which proceeds through the alkylation of the oxime nitrogen, followed by the elimination of nitrogen gas and water to achieve aromatization to the oxazole. researchgate.net

Computational studies, such as quantum-chemical mechanistic analysis, have been employed to elucidate the intricate details of these reaction pathways, including the energetics of intermediate formation and transition states. nih.gov These studies provide valuable insights into reaction mechanisms, such as the unusual N-to-C sulfonyl migration observed in certain imidazole (B134444) syntheses, which can inform the development of new synthetic methods for oxazoles as well. nih.gov

Approaches Utilizing Carboxylic Acid and Amino Acid Precursors

Carboxylic acids and amino acids are readily available and versatile starting materials for oxazole synthesis. nih.govacs.orgthieme-connect.com A highly efficient method involves the direct reaction of carboxylic acids with isocyanoacetates or tosylmethyl isocyanide, facilitated by a triflylpyridinium reagent. This process generates an in situ acylpyridinium salt that is then trapped to form the oxazole ring. nih.govacs.org This approach demonstrates broad substrate scope and good functional group tolerance. nih.gov

Amino acids can also serve as precursors for 2,4-disubstituted oxazoles. researchgate.netbeilstein-journals.orgnih.gov One method involves the N-acylation of an amino acid with a carboxylic acid, followed by the cyclodehydration of the resulting N-acylamino acid. nih.govmdpi.com Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) have proven effective for both the acylation and cyclodehydration steps in a one-pot procedure. nih.gov Another approach utilizes the reaction of α-amino acids with methyl ketones in the presence of iodine and a promoter like PABS (poly(4-aminostyrene)), though the conditions can be harsh. thieme-connect.com

A notable one-pot method combines oxazole synthesis from carboxylic acids and amino acids with a subsequent Suzuki-Miyaura coupling reaction. This allows for the efficient creation of 2,4,5-trisubstituted oxazoles. beilstein-journals.orgtandfonline.comijpsonline.com

| Precursor Type | Key Reagents | Reaction Type | Product | Reference(s) |

| Carboxylic Acids | Triflylpyridinium reagent, Isocyanoacetates/Tosylmethyl isocyanide | In situ activation, Trapping | 4,5-Disubstituted oxazoles | nih.govacs.org |

| Amino Acids | Carboxylic acids, DMT-MM | N-acylation, Cyclodehydration | Oxazol-5(4H)-ones | nih.govmdpi.com |

| Amino Acids | Methyl ketones, I2, PABS | Condensation, Oxidation | Polysubstituted oxazoles | thieme-connect.com |

| Carboxylic Acids, Amino Acids | DMT-MM, Boronic acids, Ni-catalyst | One-pot oxazole synthesis/Suzuki-Miyaura coupling | 2,4,5-Trisubstituted oxazoles | beilstein-journals.orgtandfonline.comijpsonline.com |

Cyclodehydration and Cycloaddition Reactions in Oxazole Synthesis

Cyclodehydration is a critical step in many oxazole syntheses, where an intermediate is dehydrated to form the aromatic oxazole ring. otterbein.edu The Robinson-Gabriel synthesis, for example, involves the cyclization and dehydration of an α-acylamino ketone to form 2,5-diaryloxazoles. pharmaguideline.comwikipedia.org Various dehydrating agents such as sulfuric acid, phosphorus pentachloride, and trifluoromethanesulfonic acid are employed to facilitate this transformation. pharmaguideline.comwikipedia.org A modification of this method allows for the synthesis of substituted oxazoles from amino acid derivatives through the oxidation of β-keto amides followed by cyclodehydration. wikipedia.org

Cycloaddition reactions also provide a powerful route to oxazoles. The Diels-Alder reaction, particularly the intramolecular version (IMDAO), has been extensively used to construct complex heterocyclic systems that can be precursors to or include the oxazole ring. pharmaguideline.comthieme-connect.com These reactions often benefit from the diene-like character of the oxazole ring. pharmaguideline.com Hypervalent iodine reagents can mediate oxidative cycloaddition reactions, providing another avenue for oxazoline (B21484) and oxazole synthesis from various starting materials. nsf.govthieme-connect.comresearchgate.net For example, the reaction of N-allylamides with hypervalent iodine species can lead to an oxidative cyclization, forming oxazolines. nsf.gov

Regioselective Introduction of the Benzoic Acid Moiety

Once the oxazole ring is formed, the next crucial step is the regioselective introduction of the benzoic acid moiety, or a precursor, onto an aromatic ring.

Strategies for Ortho-, Meta-, and Para-Substitution on Aromatic Rings

The position of substitution on a benzene (B151609) ring is directed by the nature of the existing substituent. masterorganicchemistry.comwikipedia.orgyoutube.com Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.comwikipedia.org This is due to the stabilization of the carbocation intermediate through resonance. wikipedia.orgmasterorganicchemistry.com Conversely, deactivating groups, which withdraw electron density, direct incoming electrophiles to the meta position. masterorganicchemistry.comchemistrysteps.com This is because the ortho and para positions are more destabilized by the electron-withdrawing group. masterorganicchemistry.com

To achieve a meta-substituted product like 3-(1,3-oxazol-5-yl)benzoic acid, one would typically start with a benzene ring bearing a meta-directing group. For instance, a nitro group or a carbonyl group can be used to direct the oxazole-forming reaction to the meta position, and then this directing group can be converted to a carboxylic acid. chemistrysteps.com

| Substituent Type | Directing Effect | Rationale | Example Groups | Reference(s) |

| Activating | Ortho, Para | Stabilize carbocation intermediate via resonance/induction | -OH, -NH2, -OR, Alkyl | masterorganicchemistry.comwikipedia.org |

| Deactivating | Meta | Destabilize ortho/para carbocation intermediates | -NO2, -CN, -C=O, -SO3H | masterorganicchemistry.comchemistrysteps.com |

Specific Methods for C-Arylation of Oxazoles

Direct C-H arylation of oxazoles has emerged as a powerful tool for forming the C-C bond between the oxazole and the benzoic acid precursor. beilstein-journals.orgorganic-chemistry.org Palladium-catalyzed reactions are commonly employed for this purpose. organic-chemistry.orgorganic-chemistry.org The regioselectivity of the arylation (at C2 or C5 of the oxazole) can often be controlled by the choice of ligands and solvents. organic-chemistry.orgresearchgate.net For example, using specific phosphine (B1218219) ligands in polar solvents can favor C5 arylation, while nonpolar solvents with different ligands can promote C2 arylation. organic-chemistry.orgresearchgate.net

Nickel-catalyzed C-H arylation offers a more cost-effective alternative and has been successfully applied to oxazoles and benzoxazoles using a variety of aryl halides, including pharmaceutically relevant ones. acs.org Radical C-H arylation using aryl iodides in the presence of a base and an electron-transfer mediator like 1,1'-bis(diphenylphosphino)ferrocene (dppf) provides another efficient route to 2-aryloxazoles. acs.org These direct arylation methods offer a streamlined approach to synthesizing the target compound by directly coupling a pre-formed oxazole with a substituted benzene derivative. organic-chemistry.org

| Metal Catalyst | Key Features | Regioselectivity Control | Reference(s) |

| Palladium | High efficiency, wide functional group tolerance | Ligand and solvent choice (C2 vs. C5) | organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

| Nickel | Cost-effective, compatible with various aryl halides | - | acs.org |

| - (Radical) | Uses aryl iodides, base, and an electron-transfer mediator | Primarily C2 arylation | acs.org |

Advanced Synthetic Techniques for this compound Derivatization

Modern organic synthesis offers a sophisticated toolkit for constructing the oxazole-benzoic acid scaffold. These techniques often provide advantages over classical methods like the Robinson-Gabriel and Fischer syntheses by offering milder conditions, greater functional group tolerance, and higher yields.

Catalysis is central to the efficient synthesis of complex oxazole derivatives. Various metals and organocatalysts are employed to facilitate the formation of the oxazole ring and its linkage to the benzoic acid core.

Transition-metal catalysts, including copper, palladium, nickel, and gold, are widely used. Copper-catalyzed reactions are particularly versatile, enabling aerobic oxidative dehydrogenative annulation of amines and alkynes to form trisubstituted oxazoles. organic-chemistry.org One notable copper-catalyzed method involves the [3+2] annulation between iodonium-phosphonium hybrid ylides and amides. organic-chemistry.org Palladium and copper catalysts can be used in conjunction for the direct arylation of oxazoles, while nickel catalysts are effective in Suzuki-Miyaura coupling reactions to introduce the aryl (benzoic acid) group. ijpsonline.com

Gold catalysis has emerged as a powerful tool for heterocyclization reactions. organic-chemistry.org Gold catalysts can activate N-propargylamides, leading to the formation of oxazoles under mild conditions. organic-chemistry.org Furthermore, visible-light photoredox catalysis, often using ruthenium or iridium complexes, provides a modern approach for constructing oxazoles from starting materials like α-bromoketones and benzylamines at room temperature. organic-chemistry.org Recently, an electrochemical approach using a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids has been developed, which avoids the use of transition metals entirely. rsc.org

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Copper (Cu) | Aerobic Oxidative Annulation | Uses O2 as the oxidant; forms trisubstituted oxazoles. | organic-chemistry.org |

| Palladium (Pd)/Copper (Cu) | Direct Arylation | Enables C-H functionalization of pre-formed oxazoles. | ijpsonline.com |

| Nickel (Ni) | Suzuki-Miyaura Coupling | Effective for coupling boronic acids with oxazole halides. | ijpsonline.com |

| Gold (Au) | Intramolecular Cyclization | Activates alkyne-containing substrates like N-propargylamides. | organic-chemistry.org |

| Ruthenium (Ru) | Visible-Light Photocatalysis | Proceeds at room temperature; high functional group tolerance. | organic-chemistry.org |

| Electrochemical (Metal-Free) | Deoxygenative [3+2] Cycloaddition | Green method using electricity to drive the reaction. | rsc.org |

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. Several one-pot protocols have been developed for oxazole and oxazoline synthesis starting from carboxylic acids.

A prominent one-pot method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids employs a stable triflylpyridinium reagent. acs.orgacs.org This process involves the in situ activation of the carboxylic acid, followed by trapping with an isocyanide derivative and subsequent cyclization. acs.org Another efficient method uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to prepare 2-oxazolines from carboxylic acids and 2-haloethylammonium salts. nih.gov Deoxo-Fluor has also been reported as a versatile reagent for the one-pot conversion of carboxylic acids into oxazolines. nih.govlookchem.com

The van Leusen reaction, which traditionally uses tosylmethyl isocyanide (TosMIC) and an aldehyde, has been adapted into advanced one-pot procedures. ijpsonline.com For instance, a one-pot oxazole synthesis can be combined with a Suzuki-Miyaura coupling to produce highly substituted oxazoles in a single sequence. ijpsonline.comijpsonline.com These protocols are highly valued for their ability to rapidly generate molecular diversity from simple starting materials.

| Reagent/Method | Starting Materials | Product | Key Advantage | Reference |

|---|---|---|---|---|

| Triflylpyridinium Reagent | Carboxylic Acid, Isocyanide | 4,5-Disubstituted Oxazole | Direct conversion from carboxylic acids with broad scope. | acs.orgacs.org |

| DMT-MM | Carboxylic Acid, 2-Haloethylammonium Salt | 2-Oxazoline | Efficient condensation and cyclization. | nih.gov |

| Deoxo-Fluor | Carboxylic Acid, Amino Alcohol | 2-Oxazoline | Mild conditions and excellent yields. | nih.govlookchem.com |

| van Leusen / Suzuki Coupling | Carboxylic Acid, Amino Acid, Boronic Acid | 2,4,5-Trisubstituted Oxazole | Combines ring formation and cross-coupling in one pot. | ijpsonline.comijpsonline.com |

A clever and powerful strategy for forming oxazole carboxylic acid derivatives involves the controlled isomerization of a related heterocycle, the isoxazole (B147169). This method allows for the synthesis of specific isomers that can be challenging to obtain through direct cyclization.

The key transformation is an Iron(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles. nih.govresearchgate.netacs.org This reaction proceeds through a transient 2-acyl-2H-azirine intermediate. researchgate.netacs.org The fate of this azirine is highly dependent on the reaction conditions. Under catalytic conditions (FeCl₂, dioxane, 105 °C), the azirine rearranges to form isoxazole-4-carboxylic acid derivatives. nih.govacs.org However, under non-catalytic thermolysis at a higher temperature (o-dichlorobenzene, 170 °C), the same azirine intermediate isomerizes quantitatively into the corresponding oxazole-4-carboxylate. nih.govresearchgate.netacs.org This switchable reactivity provides a controlled entry into either isoxazole or oxazole carboxylic acid scaffolds from a common precursor. acs.org DFT calculations have been used to understand the mechanistic pathways and the factors that control the reaction outcome. researchgate.netacs.org

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | 4-Acyl-5-methoxyisoxazoles | nih.govresearchgate.net |

| Key Intermediate | 2-Acyl-2H-azirine | acs.org |

| Condition for Oxazole Formation | Non-catalytic thermolysis (e.g., 170 °C in o-dichlorobenzene) | researchgate.netacs.org |

| Condition for Isoxazole Rearrangement | Fe(II) catalysis (e.g., FeCl₂ in dioxane at 105 °C) | nih.govacs.org |

A classical and fundamentally important route to oxazoles proceeds through N-acyl-α-amino acid and oxazol-5(4H)-one (azlactone) intermediates. nih.govmdpi.com This pathway is foundational in peptide chemistry and has been adapted for the synthesis of a wide variety of oxazole structures.

The process begins with the N-acylation of an α-amino acid with a carboxylic acid or its activated derivative (like an acyl chloride). nih.gov The resulting N-acyl-α-amino acid undergoes intramolecular cyclodehydration to form a 5(4H)-oxazolone. nih.govbiointerfaceresearch.com This cyclization can be promoted by reagents such as acetic anhydride in the classic Erlenmeyer-Plöchl reaction or by modern coupling agents like ethyl chloroformate or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride. nih.govmdpi.combiointerfaceresearch.com These oxazolone (B7731731) intermediates are versatile synthons that can be converted into the corresponding oxazole ring through various subsequent chemical transformations. sphinxsai.com

| Step | Reactants | Intermediate/Product | Typical Reagents | Reference |

|---|---|---|---|---|

| 1. N-Acylation | α-Amino Acid + Carboxylic Acid/Acyl Chloride | N-Acyl-α-amino Acid | - | nih.gov |

| 2. Cyclodehydration | N-Acyl-α-amino Acid | 5(4H)-Oxazolone (Azlactone) | Acetic Anhydride, Ethyl Chloroformate, DMT-MM | nih.govmdpi.combiointerfaceresearch.com |

| 3. Conversion | 5(4H)-Oxazolone | Substituted Oxazole | Varies (e.g., oxidation, rearrangement) | sphinxsai.com |

Green Chemistry Approaches and Sustainable Synthesis of this compound Analogs

The principles of green chemistry are increasingly influencing the design of synthetic routes to oxazoles, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijpsonline.comijpsonline.com

Several green strategies have been successfully applied to oxazole synthesis. ijpsonline.com These include the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly shorten reaction times and increase yields. ijpsonline.comijpsonline.com The replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or deep-eutectic solvents is another key approach. ijpsonline.com For example, the van Leusen synthesis has been effectively performed in ionic liquids, which can often be recycled and reused. ijpsonline.com

Catalyst-free and solvent-free reaction conditions represent an ideal green synthetic scenario. biointerfaceresearch.comkthmcollege.ac.in For instance, the synthesis of 2-phenyl-5(4H)-oxazolones from aldehydes and hippuric acid can be achieved under solvent-free conditions using microwave irradiation. biointerfaceresearch.com Furthermore, electrochemical synthesis offers a highly sustainable method, using electricity as a "traceless" reagent to drive reactions, thereby avoiding the need for chemical oxidants and reducing waste generation. rsc.orgrsc.org A direct electrochemical phosphine-mediated cycloaddition has been shown to produce oxazoles from carboxylic acids in a green and sustainable catalytic system. rsc.org

| Green Approach | Example Application | Benefit | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Synthesis of 2-phenyl-5(4H)-oxazolones | Reduced reaction time, often solvent-free. | ijpsonline.combiointerfaceresearch.com |

| Use of Ionic Liquids | One-pot van Leusen synthesis | Recyclable solvent, mild conditions. | ijpsonline.com |

| Electrochemical Synthesis | Deoxygenative [3+2] cycloaddition of carboxylic acids | Avoids chemical oxidants, high atom economy. | rsc.orgrsc.org |

| Catalyst-Free Synthesis | Synthesis of pyrazole (B372694) and oxazole derivatives | Avoids heavy metal contamination and simplifies purification. | kthmcollege.ac.in |

| Use of Water as Solvent | Synthesis of 2-oxazolines from aldehydes | Safe, cheap, and environmentally benign solvent. | organic-chemistry.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be utilized to provide a complete structural assignment.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the benzoic acid ring and the oxazole ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding capabilities. docbrown.info

The protons on the benzene ring will exhibit a complex splitting pattern due to their coupling with each other. The proton at the C2 position, being ortho to the electron-withdrawing carboxylic acid group, would be the most deshielded. The protons at C4, C5, and C6 would also show characteristic multiplets. The protons of the oxazole ring are also expected to have unique chemical shifts.

For comparison, the ¹H NMR spectral data for the parent compound, benzoic acid, is presented below. The introduction of the oxazole substituent at the 3-position would alter the chemical shifts and coupling constants of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | >10 | br s | - |

| Aromatic-H (Benzoic Acid Ring) | 7.5 - 8.5 | m | - |

| Oxazole-H | 7.0 - 8.0 | m | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of 10 distinct carbon signals are expected, corresponding to the 10 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is typically observed at a downfield chemical shift, often in the range of 165-175 ppm. chemicalbook.com The carbon atoms of the benzene and oxazole rings will appear in the aromatic region of the spectrum, generally between 120 and 150 ppm. The specific chemical shifts will depend on the electronic effects of the substituents.

The expected ¹³C NMR chemical shifts for this compound can be estimated by considering the known data for benzoic acid and the substituent effects of the oxazole ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 175 |

| Aromatic/Oxazole Carbons | 120 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) in Complex Structure Determination

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, COSY would help in assigning the adjacent protons on the benzoic acid ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively link the proton and carbon signals of each C-H bond in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For instance, correlations from the protons on the benzoic acid ring to the carbons of the oxazole ring would confirm the connectivity between the two ring systems.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, with a molecular formula of C₁₀H₇NO₃, the calculated monoisotopic mass is 189.04259 Da. uni.lu

An HR-MS analysis would be expected to show a molecular ion peak (or a protonated molecule [M+H]⁺ peak in electrospray ionization) that corresponds to this exact mass, confirming the elemental composition of the synthesized compound.

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected m/z for [M+H]⁺ |

|---|---|---|

| C₁₀H₇NO₃ | 189.04259 | 190.04987 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid and the aromatic rings.

The carboxylic acid group gives rise to a very broad O-H stretching vibration in the region of 2500-3300 cm⁻¹, which is a hallmark of this functional group. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp peak around 1700-1680 cm⁻¹. docbrown.info The spectrum would also show C-O stretching vibrations between 1320 and 1210 cm⁻¹. docbrown.info The C=C and C=N stretching vibrations of the aromatic and oxazole rings would be observed in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1680 |

| Aromatic/Oxazole Rings | C=C/C=N stretch | 1600 - 1450 |

| Carboxylic Acid | C-O stretch | 1320 - 1210 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores (light-absorbing groups). The structure of this compound contains two main chromophoric systems: the benzoic acid moiety and the oxazole ring.

The UV-Vis spectrum is expected to show absorption bands corresponding to the π → π* transitions of the aromatic systems. For benzoic acid in an acidic aqueous solution, two main absorption bands are observed around 230 nm and 274 nm. rsc.org The presence of the oxazole ring in conjugation with the benzoic acid system in the title compound would likely lead to a shift in the absorption maxima (λ_max) and an increase in the molar absorptivity. For some 1,3-oxazole derivatives, an absorption band around 330-340 nm has been observed. mdpi.com

| Chromophore | Electronic Transition | Predicted λ_max (nm) |

|---|---|---|

| Benzoic Acid & Oxazole System | π → π* | ~230-280 and possibly >300 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an indispensable tool in the synthesis and analysis of this compound and its derivatives. It serves the dual purpose of isolating the target compound from reaction mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound derivatives with high precision and sensitivity. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture.

The retention time of the compound is a key identifier under specific, consistent conditions. For benzoic acid and its derivatives, typical analyses involve a C18 column and a mobile phase consisting of an organic solvent, such as acetonitrile, mixed with an aqueous buffer (e.g., phosphate (B84403) buffer) to control the pH. researchgate.netresearchgate.net The pH is particularly important for acidic compounds as it influences their ionization state and, consequently, their retention on the column. Detection is often carried out using a UV spectrophotometer, as the aromatic and oxazole rings exhibit strong absorbance in the UV region, typically around 220 nm. researchgate.net

Modern techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) offer even greater resolution and sensitivity, allowing for the detection of trace impurities. nih.gov

Table 1: Example HPLC Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Condition 1 | Condition 2 |

| Column | Inertsil® ODS-3V C18 | Acquity UPLC BEH C18 |

| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate Buffer (pH 7) (55:45, v/v) researchgate.net | Gradient elution with an appropriate organic solvent and buffer |

| Flow Rate | 1.0 mL/min researchgate.net | 0.35 mL/min nih.gov |

| Detection | UV at 220 nm researchgate.net | Mass Spectrometry (MS) nih.gov |

| Column Temp. | Ambient | 55 °C nih.gov |

Column Chromatography for Purification

For the preparative-scale purification of this compound, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through the column.

Silica (B1680970) gel is the most common stationary phase for purifying organic compounds. The separation is based on polarity; less polar compounds elute first, followed by more polar compounds. A solvent system, or eluent, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing in polarity by adding a more polar solvent (e.g., ethyl acetate), is used to move the compounds through the column. researchgate.net

A significant challenge in the purification of carboxylic acids like this compound on silica gel is the potential for strong adsorption or "streaking" of the acidic compound on the slightly acidic silica surface. This can lead to poor separation and recovery. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534), is often added to the eluent. researchgate.net This deprotonates the silica surface, preventing the acidic analyte from binding too strongly and allowing for sharper elution peaks.

Table 2: Typical Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (60-200 mesh) |

| Mobile Phase (Eluent) | A gradient system, commonly Hexane/Ethyl Acetate. |

| Eluent Modifier | A small percentage of triethylamine (~0.1%) may be added to improve the elution of acidic compounds. researchgate.net |

| Monitoring | Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. |

Elemental Analysis for Compositional Confirmation

Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. It is a fundamental method used to confirm the empirical and molecular formula of a newly synthesized compound, such as this compound. fishersci.ca

The molecular formula for this compound is C₁₀H₇NO₃. uni.lu Based on this formula, the theoretical elemental composition can be calculated. The experimentally determined values from a pure sample are then compared to these theoretical values. A close correlation between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the compound's identity and purity. Commercial suppliers often guarantee a purity of at least 97% for this compound. fishersci.ca

Table 3: Elemental Composition of this compound (C₁₀H₇NO₃)

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 63.50% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.73% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.41% |

| Oxygen | O | 15.999 | 3 | 47.997 | 25.36% |

| Total | 189.17 | 100.00% |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods provide a detailed picture of the electron distribution and energy levels, which are key determinants of a molecule's stability and reactivity.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Properties

Density Functional Theory (DFT) has become a popular theoretical method for studying oxazole derivatives. irjweb.com It is used to predict optimized molecular geometries, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and other electronic properties. irjweb.comepstem.net For instance, DFT calculations, specifically using the B3LYP functional with a 6-311G++(d,p) basis set, have been employed to analyze the properties of various oxazole derivatives. irjweb.com These studies help in understanding the reactivity and kinetic stability of these molecules. irjweb.com

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter that reflects the chemical reactivity of a molecule. irjweb.com A smaller energy gap suggests higher reactivity. irjweb.com Theoretical analysis of N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine using DFT revealed a HOMO-LUMO energy gap of 4.8435 eV, indicating its potential for chemical reactivity. irjweb.com Furthermore, calculations of parameters like absolute electronegativity, absolute hardness, ionization potential, and electron affinity provide deeper insights into the molecular structure and reactivity. irjweb.com

Geometrical parameters such as bond lengths and angles, calculated using DFT, often show good agreement with experimental data from techniques like X-ray diffraction. For example, in one study, the bond angles of an oxazole ring were calculated to be around 107.4° to 114.1°, and the dihedral angle between the oxazole and an adjacent benzimidazole (B57391) ring was found to be close to 180°, indicating a planar relationship. irjweb.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

FMO analysis is instrumental in predicting the course of chemical reactions. For many oxazole derivatives, the distribution of the HOMO and LUMO across the molecule indicates the likely sites of electrophilic and nucleophilic attack. irjweb.comresearchgate.net For example, in the case of N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine, the calculated HOMO and LUMO energies were -5.6518 eV and -0.8083 eV, respectively. irjweb.com Such calculations suggest that charge transfer can readily occur within the molecule, contributing to its reactivity. irjweb.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. mdpi.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.netnih.gov

For oxazole-containing compounds, molecular docking studies have been performed to investigate their interactions with various biological targets. researchgate.net For example, a benzoic acid derivative containing a triazole ring was docked with the protein carbonic anhydrase (PDB code: 3FFP), revealing that the molecule binds effectively within the active site, suggesting its potential as an inhibitor. researchgate.net The binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, are key outputs of these simulations. researchgate.net In one study, the binding energy of a ligand with its target was calculated, along with the specific amino acid residues involved in the interaction. researchgate.net

Molecular Dynamics (MD) Simulations to Probe Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and movements of atoms and molecules over time. documentsdelivered.comresearchgate.net This method is particularly useful for understanding the flexibility of ligands and the dynamic nature of ligand-receptor interactions.

For oxazole and its derivatives, MD simulations have been used to study their excited-state dynamics. researchgate.net These simulations, often combined with quantum chemical calculations, can reveal the pathways of photochemical reactions, such as ring-opening and ring-closure processes. For instance, a study on the excited-state decay of oxazole showed an ultrafast process involving the cleavage of the O-C bond. researchgate.net Such insights are crucial for understanding the photostability and potential phototoxicity of these compounds. MD simulations have also been employed to validate the stability of ligand-protein complexes predicted by molecular docking, ensuring that the ligand remains bound to the active site throughout the simulation. nih.gov

In Silico Prediction of Biological Activities and ADMET Profiles

In silico methods are increasingly used to predict the biological activities and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nih.govresearchgate.net These predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.

For various oxazole derivatives, computational tools have been used to predict their bioactivity scores and physicochemical properties. researchgate.net For example, a study on 1,2-oxazole derivatives used Mol-inspiration to calculate bioactivity scores, which were later supported by experimental antibacterial testing. researchgate.net Similarly, in silico ADMET prediction studies on thiazole (B1198619) Schiff base derivatives validated their potential for oral bioavailability. nih.gov An investigation into 3-phenoxybenzoic acid and its metabolites used various in silico tools like ADMETlab 2.0, ADMESWISS, and MetaTox to predict their toxic effects and biological activities. nih.gov These studies help to prioritize compounds for further experimental investigation and to minimize animal testing. nih.gov

Table of Calculated Parameters for an Oxazole Derivative

| Parameter | Value |

| HOMO Energy | -5.6518 eV |

| LUMO Energy | -0.8083 eV |

| Energy Gap (ΔE) | 4.8435 eV |

| Hardness (η) | 2.42175 eV |

| Softness (S) | 0.2064 eV⁻¹ |

| Electronegativity (χ) | 3.23005 eV |

| Electrophilicity Index (ω) | 2.155 eV |

| Data derived from a DFT study on N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine. irjweb.com |

Pharmacological and Biological Research on 3 1,3 Oxazol 5 Yl Benzoic Acid and Its Analogs

The oxazole (B20620) ring, a five-membered heterocycle containing nitrogen and oxygen, is a significant scaffold in medicinal chemistry. Its derivatives, including analogs of 3-(1,3-oxazol-5-yl)benzoic acid, have been the subject of extensive research, revealing a wide spectrum of biological activities. These compounds have shown potential in various therapeutic areas, from inflammatory conditions to infectious diseases.

Exploration of Structure Activity Relationships Sar in 3 1,3 Oxazol 5 Yl Benzoic Acid Derivatives

Impact of Substituents on the Benzoic Acid Moiety on Biological Potency

The electronic properties and positioning of substituents on the benzoic acid ring of 3-(1,3-oxazol-5-yl)benzoic acid derivatives play a pivotal role in modulating their biological activity. The acidity of the carboxylic acid group, a key feature for interaction with biological targets, is highly sensitive to the nature of these substituents.

Generally, the presence of electron-withdrawing groups (EWGs) on the aromatic ring tends to increase the acidity of the benzoic acid. libretexts.org This is because EWGs stabilize the resulting carboxylate anion through inductive effects, thereby facilitating proton dissociation. libretexts.org Conversely, electron-donating groups (EDGs) destabilize the anion, leading to a decrease in acidity. libretexts.org For instance, a nitro group (-NO2), a potent EWG, significantly increases the acidity of benzoic acid, whereas a methoxy (B1213986) group (-OCH3), a typical EDG, has the opposite effect. libretexts.org

The position of the substituent is also a critical determinant of its effect. Substituents in the ortho position often exert a more pronounced effect on acidity, a phenomenon known as the "ortho-effect," which is thought to arise from a combination of steric and electronic factors. libretexts.orgquora.com In many cases, ortho-substituted benzoic acids are stronger acids than their meta or para isomers, regardless of the electronic nature of the substituent. libretexts.org

In the context of biological activity, these modifications can translate into significant differences in potency. For example, in a series of 3-amide-5-aryl benzoic acid derivatives designed as P2Y14 receptor antagonists, the nature and position of substituents on the benzoic acid ring were critical for activity. nih.gov While not directly this compound derivatives, these findings underscore the principle that modulating the electronic landscape of the benzoic acid moiety is a key strategy in optimizing ligand-receptor interactions.

The following table summarizes the general effects of substituents on the acidity of benzoic acid, which often correlates with biological activity.

| Substituent (Y) | Position | Electronic Effect | Impact on Acidity (pKa) | Reference |

| -NO2 | para | Electron-withdrawing | Decreases (stronger acid) | libretexts.org |

| -CN | para | Electron-withdrawing | Decreases (stronger acid) | quora.com |

| -Cl | para | Electron-withdrawing | Decreases (stronger acid) | libretexts.org |

| -H | - | Reference | 4.19 | libretexts.org |

| -CH3 | para | Electron-donating | Increases (weaker acid) | libretexts.org |

| -OCH3 | para | Electron-donating | Increases (weaker acid) | libretexts.org |

| -OH | para | Electron-donating | Increases (weaker acid) | libretexts.org |

Influence of Substitution Patterns on the Oxazole (B20620) Ring

The oxazole ring in this compound derivatives offers multiple sites for substitution, primarily at the C2 and C4 positions, which can significantly influence the compound's biological profile. thepharmajournal.com The nature of the group introduced at these positions can affect the molecule's interaction with its biological target, as well as its pharmacokinetic properties.

Research on various oxazole-containing compounds has consistently shown that the substitution pattern is a key determinant of activity. For example, in a series of oxazole derivatives synthesized for antimicrobial screening, the type of substituent at the C2 and C4 positions was found to be crucial for their antibacterial and antifungal effects. researchgate.net Compounds with certain aromatic or heterocyclic moieties at these positions exhibited enhanced potency against various microbial strains. researchgate.netnih.gov

In one study, the introduction of a p-nitro group on a phenyl substituent at the C4 position of an oxazolone (B7731731) moiety was found to greatly influence immunosuppressive activity. thepharmajournal.com Similarly, for tyrosinase inhibitory activity, the presence of a cinnamoyl residue at C4 and other functional groups at C2 and C4 were found to be fundamental. thepharmajournal.com

The following table provides examples of how substitutions on the oxazole ring of different scaffolds have been shown to affect biological activity.

| Oxazole Ring Position | Substituent | Resulting Biological Activity | Reference |

| C2 and C4 | Various aromatic/heterocyclic groups | Modulated antimicrobial activity | researchgate.net |

| C4 | p-nitrophenyl group | Influenced immunosuppressive activity | thepharmajournal.com |

| C4 | Cinnamoyl residue | Essential for tyrosinase inhibition | thepharmajournal.com |

| C2 | Phenyl group | Important for oxazolone ring activity | thepharmajournal.com |

These examples, while from diverse oxazole-containing structures, highlight the principle that the C2 and C4 positions of the oxazole ring are key handles for medicinal chemists to tune the biological properties of this compound derivatives.

Role of Linker Chemistry and Conformational Flexibility

The design of linkers with optimal rigidity or flexibility is a key aspect of drug design. mdpi.com A rigid linker may lock the molecule in a bioactive conformation, minimizing the entropic penalty upon binding. However, a more flexible linker might allow the molecule to adopt different conformations to better fit the binding pocket. The synthesis of analogues with varying linker lengths and flexibilities is a common strategy to explore the optimal spatial arrangement for biological activity. mdpi.com

For instance, in the design of bitopic ligands, a flexible scaffold can allow for simultaneous interaction with both an orthosteric binding site and a secondary binding site on a receptor. mdpi.com This principle is applicable to this compound derivatives, where the linker's nature can influence how the benzoic acid and oxazole rings position themselves within a target protein.

Stereochemical Considerations in Biological Activity

Stereochemistry can play a profound role in the biological activity of this compound derivatives, particularly when chiral centers are introduced into the molecule. The three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in how its stereoisomers interact with chiral biological macromolecules like proteins and enzymes.

It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

For example, in a study of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, it was observed that the (S)-configuration of the substituted phenoxyl side chain resulted in excellent antibacterial activity against a range of bacteria. This highlights that a specific stereochemical arrangement was crucial for potent biological action. The presence of oxazole moieties in naturally occurring peptides also confers a specific three-dimensional structure that is essential for their biological function, enabling precise interactions with proteins or nucleic acids. nih.gov

Therefore, when designing and synthesizing derivatives of this compound that contain chiral centers, it is imperative to separate and evaluate the individual stereoisomers to fully understand their structure-activity relationships.

Computational SAR Modeling and Quantitative Structure-Activity Relationships (QSAR)

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools for elucidating the SAR of chemical compounds. researchgate.net These in silico techniques can predict the biological activity of novel molecules based on their physicochemical properties and structural features, thereby guiding the synthesis of more potent and selective derivatives.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These approaches generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity. For instance, a 3D-QSAR study on isoxazole (B147169) derivatives as FXR agonists revealed that hydrophobicity at one position and an electronegative group at another were crucial for agonistic activity. nih.gov

QSAR studies have been successfully applied to various oxazole-containing scaffolds to understand their activity as antifungal, anticancer, and enzyme inhibitors. wisdomlib.orgnih.govresearchgate.net For example, a QSAR analysis of benzoxazole (B165842) and oxazolo pyridine (B92270) derivatives identified key topological and connectivity descriptors that were significant for their antifungal activity. wisdomlib.org Such models provide valuable insights for the rational design of new derivatives of this compound with improved therapeutic potential. By building predictive QSAR models, researchers can prioritize the synthesis of compounds with a higher probability of success, saving time and resources in the drug discovery process. researchgate.net

Future Research Directions and Challenges in 3 1,3 Oxazol 5 Yl Benzoic Acid Research

Development of Novel and Efficient Synthetic Routes

The synthesis of the oxazole (B20620) core is a well-established area of organic chemistry, with several classical methods available, including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the van Leusen reaction. tandfonline.comnih.gov However, these methods can sometimes be limited by harsh reaction conditions, low yields, and the availability of starting materials. For a compound like 3-(1,3-oxazol-5-yl)benzoic acid, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic strategies.

Modern synthetic methodologies that could be explored include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura coupling could be employed to construct the C-C bond between the phenyl and oxazole rings, potentially offering high yields and functional group tolerance. tandfonline.com

Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe and scalable production of oxazole intermediates, with precise control over reaction parameters.

Gold-Catalyzed Synthesis: The use of heterogeneous gold catalysts for the synthesis of oxazoles from acetylenes and nitriles offers a promising modern alternative. scientificupdate.com

A significant challenge lies in the selective functionalization of the starting materials to introduce the carboxylic acid group at the meta position of the benzene (B151609) ring while constructing the oxazole ring. Future synthetic endeavors will need to address the regioselectivity of these reactions to ensure the efficient production of the desired isomer. tandfonline.com

Elucidation of Comprehensive Biological Mechanisms of Action

Given the vast therapeutic potential of oxazole-containing compounds, a crucial area of future research will be to elucidate the comprehensive biological mechanisms of action of this compound and its derivatives. nih.govnih.gov The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a heterocyclic ring system suggests potential interactions with a variety of biological targets.

Future investigations should focus on:

Enzyme Inhibition Assays: Screening against a panel of enzymes known to be modulated by similar structures, such as cyclooxygenases (COX), lipoxygenases, and protein kinases, could reveal potential anti-inflammatory or anticancer activities. nih.govnih.gov

Receptor Binding Studies: Investigating the binding affinity for various receptors, including nuclear hormone receptors, could uncover novel therapeutic targets.

Antimicrobial and Antiviral Screening: The oxazole scaffold is a known pharmacophore in antimicrobial agents, and thus, screening for activity against a broad spectrum of bacteria, fungi, and viruses is warranted. researchgate.netnih.gov

In Silico Docking Studies: Computational modeling can predict the binding modes of this compound within the active sites of various enzymes and receptors, guiding further experimental work. nih.gov

A significant challenge will be to move from broad screening to identifying specific molecular targets and unraveling the downstream signaling pathways affected by the compound.

Optimization of Structure-Activity Profiles for Targeted Therapies

Once initial biological activities are identified, a systematic structure-activity relationship (SAR) study will be essential to optimize the potency, selectivity, and pharmacokinetic properties of this compound for targeted therapies. tandfonline.comnih.gov This will involve the synthesis and evaluation of a library of analogs with modifications at key positions.

Key areas for SAR exploration include:

Substitution on the Phenyl Ring: Introducing various electron-donating and electron-withdrawing groups at different positions of the benzoic acid ring can significantly impact biological activity.

Modification of the Carboxylic Acid Group: Converting the carboxylic acid to esters, amides, or other bioisosteres can modulate the compound's polarity, solubility, and ability to interact with target proteins.

Substitution on the Oxazole Ring: Although less common, substitution at the C2 or C4 positions of the oxazole ring could fine-tune the electronic properties and steric profile of the molecule.

The following tables present hypothetical SAR data for analogous compound series, illustrating how such studies could be structured for this compound derivatives in the context of inhibiting a specific enzyme, for instance, a protein kinase.

Table 1: Hypothetical SAR of Phenyl Ring Substituents

| Compound | R1 | R2 | Kinase IC₅₀ (nM) |

| 1a | H | H | 520 |

| 1b | 4-Cl | H | 250 |

| 1c | 4-OCH₃ | H | 780 |

| 1d | H | 2-F | 410 |

| 1e | 4-Cl | 2-F | 150 |

Table 2: Hypothetical SAR of Carboxylic Acid Bioisosteres

| Compound | X | Kinase IC₅₀ (nM) |

| 2a | COOH | 520 |

| 2b | COOCH₃ | >10000 |

| 2c | CONH₂ | 850 |

| 2d | Tetrazole | 600 |

A major challenge in this area is the potential for small structural changes to lead to significant alterations in off-target activities, requiring comprehensive selectivity profiling.

Exploration of Multifunctional Applications

The unique combination of a benzoic acid and an oxazole moiety suggests that this compound could have multifunctional applications beyond a single therapeutic area. nih.govresearchgate.net Future research should explore its potential in diverse fields:

Materials Science: The rigid, planar structure of the molecule could be exploited for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Coordination Chemistry: The nitrogen and oxygen atoms of the oxazole ring, along with the carboxylic acid group, could act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) with potential applications in catalysis or gas storage.

Agrochemicals: Many heterocyclic compounds have applications as herbicides or fungicides. nih.gov Screening this compound and its derivatives for agrochemical activity could open up new avenues of research.

The primary challenge in this area will be to tailor the properties of the molecule for specific applications, which may require significant chemical modification and collaboration across different scientific disciplines.

Addressing Challenges in Scalable Synthesis and Derivatization

For any potential therapeutic or material application to be realized, the synthesis of this compound must be scalable and cost-effective. nih.govacs.org Several challenges are inherent to the synthesis and derivatization of oxazoles:

Scalability of Starting Materials: The availability and cost of appropriately substituted starting materials for large-scale synthesis can be a limiting factor.

Reaction Conditions: Many classical oxazole syntheses require harsh conditions that may not be suitable for large-scale industrial production or for substrates with sensitive functional groups. ijpsonline.com

Purification: The purification of oxazole derivatives can be challenging, and the development of robust crystallization or chromatographic methods is crucial.

Derivatization: The selective functionalization of the oxazole ring itself can be difficult due to its specific reactivity profile. wikipedia.org

Future research should focus on developing robust, high-yielding, and scalable synthetic routes that utilize readily available starting materials and environmentally friendly reagents and solvents. mdpi.comnih.gov The development of late-stage functionalization strategies would also be highly valuable for the rapid generation of diverse analogs for SAR studies.

常见问题

Q. Advanced Research Focus

- Assay design : Use fluorescence-based or calorimetric (ITC) assays to measure binding affinity (e.g., IC50, Ki). highlights oxazole derivatives as enzyme inhibitors, suggesting similar screening frameworks.

- Structural analysis : Co-crystallize the compound with target enzymes (e.g., SARS-CoV-2 main protease analogs in ) to identify binding modes.

- Mutagenesis studies : Validate mechanism-based inactivation by testing against mutant enzymes (e.g., C145A in ) to confirm specificity .

How can computational tools predict the pharmacokinetic properties of this compound derivatives?

Q. Advanced Research Focus

- ADMET prediction : Software like SwissADME or ADMETlab2.0 estimates bioavailability, logP, and metabolic stability.

- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., CFTR in ).

- MD simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over time.

Cross-validate predictions with in vitro assays (e.g., hepatic microsomal stability tests) .

What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical control?

Q. Advanced Research Focus

- Reaction optimization : Use flow chemistry to enhance heat/mass transfer during cyclization steps, minimizing side products.

- Catalyst selection : Heterogeneous catalysts (e.g., Pd/C) improve recyclability and reduce metal contamination.

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, ensuring consistent regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。